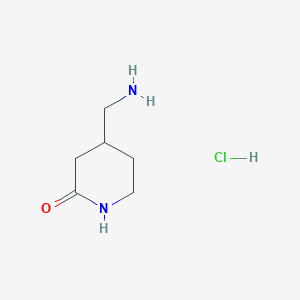

4-(Aminomethyl)piperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSJQWNKJPCKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-40-0 | |

| Record name | 2-Piperidinone, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminomethyl-2-piperidone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminomethyl)piperidin-2-one hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)piperidin-2-one Hydrochloride

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of central nervous system (CNS) agents, including analgesics and other neuroactive compounds.[1] Its structure, featuring a δ-valerolactam core and a primary aminomethyl side chain, allows for versatile chemical modifications and interaction with biological targets like neurotransmitter receptors and enzymes.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and drug development professionals. The selected synthetic strategy emphasizes efficiency and scalability, proceeding via the catalytic hydrogenation of a 4-cyano-2-hydroxypyridine precursor. This approach facilitates the simultaneous reduction of the pyridine ring and the nitrile moiety to yield the target lactam structure in a single, high-yielding step. The narrative explains the chemical rationale behind experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

Chemical Profile of this compound

-

IUPAC Name: this compound

-

Structure:

-

CAS Number: 1400764-40-0[1]

-

Molecular Formula: C₆H₁₃ClN₂O[1]

-

Molecular Weight: 164.63 g/mol [1]

Significance and Applications in Drug Discovery

The piperidine scaffold is a privileged structure in modern pharmacology, appearing in numerous approved drugs. The 2-piperidinone (δ-valerolactam) motif, in particular, serves as a constrained mimic of peptide backbones and a versatile synthetic intermediate. The title compound is a bifunctional molecule, presenting a primary amine for further derivatization and a lactam ring that influences the molecule's conformation and physicochemical properties. Its utility is pronounced in the design of novel therapeutics targeting the CNS, where it can be incorporated into structures designed for improved bioavailability and target selectivity.[1]

Synthetic Strategy and Pathway Selection

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests several potential pathways. The most direct approach involves disconnecting the hydrochloride salt to reveal the free base, 4-(aminomethyl)piperidin-2-one. The core challenge is the stereoselective and efficient construction of the substituted lactam ring. The chosen strategy focuses on a convergent approach where the key functionalities are installed on an aromatic precursor that is subsequently transformed into the final piperidinone ring system.

Caption: Retrosynthetic analysis of 4-(Aminomethyl)piperidin-2-one HCl.

Rationale for the Pyridone Hydrogenation Pathway

While multi-step linear syntheses starting from piperidone derivatives are feasible, they often involve numerous protection/deprotection steps and functional group interconversions, leading to lower overall yields and higher process mass intensity. The selected pathway, catalytic hydrogenation of 4-cyano-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-cyano-2-pyridone), is superior for several reasons:

-

Convergence: The aromatic precursor is readily synthesized or commercially available.

-

Efficiency: The key transformation involves a single catalytic step to both form the piperidine ring and reduce the nitrile to the desired aminomethyl group.[2][3]

-

Atom Economy: This route avoids the use of stoichiometric protecting groups and reagents for the core transformation, making it more environmentally benign.

-

Scalability: Catalytic hydrogenation is a robust and highly scalable industrial process.

Synthesis of Key Precursor: 4-Cyano-2-hydroxypyridine

The precursor, 4-cyano-2-hydroxypyridine, is the cornerstone of this synthetic route. It can be synthesized via several established methods, most commonly through the ammoxidation of 4-methyl-2-hydroxypyridine or nucleophilic substitution of a halogenated pyridine.[4]

Recommended Protocol for Precursor Synthesis (Ammoxidation)

This protocol outlines the synthesis via vapor-phase ammoxidation of 4-methylpyridine, followed by functionalization.

-

Vaporization: A feed mixture of 4-methylpyridine, ammonia, air, and water is vaporized and preheated to approximately 250-350°C.[5]

-

Catalytic Reaction: The gaseous mixture is passed through a fixed-bed reactor containing a suitable catalyst (e.g., a vanadium-titanium oxide complex). The reaction is typically maintained at 330-450°C.[5]

-

Quenching & Isolation: The reactor effluent is cooled and quenched with water to condense the product. The resulting crude 4-cyanopyridine is then isolated.

-

Hydroxylation: The 4-cyanopyridine can be converted to 4-cyano-2-hydroxypyridine through established methods, such as oxidation and rearrangement, although direct synthesis from a corresponding 2-hydroxypyridine derivative is often more straightforward if the starting material is available.

Core Synthesis: Catalytic Hydrogenation

This step constitutes the core of the synthesis, transforming the aromatic precursor into the saturated heterocyclic target. The choice of catalyst and reaction conditions is critical for achieving high chemo- and stereoselectivity.

Mechanistic Considerations

The reaction proceeds via heterogeneous catalysis. The substrate adsorbs onto the surface of the catalyst (e.g., Palladium, Rhodium, or Ruthenium on a carbon or alumina support). Hydrogen, also adsorbed on the catalyst surface, is then transferred stepwise to the pyridine ring and the nitrile group. The pyridone tautomer facilitates the formation of the lactam directly upon ring saturation. Rhodium- and Ruthenium-based catalysts are particularly effective for the hydrogenation of pyridine rings under milder conditions than palladium.

References

- 1. This compound [myskinrecipes.com]

- 2. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 3. US10781176B2 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 5. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

4-(Aminomethyl)piperidin-2-one hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Aminomethyl)piperidin-2-one hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in neuroactive pharmaceuticals. While primarily documented as a versatile synthetic intermediate for central nervous system (CNS) agents, its intrinsic biological activity is not extensively characterized in public literature.[1] This guide synthesizes information from structurally related compounds to propose and explore putative mechanisms of action for this compound. We ground our analysis in its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian CNS.[2][3] This document outlines hypothesized interactions with the GABAergic system, including receptors and transporters, and presents detailed, field-proven experimental protocols to validate these hypotheses. The objective is to provide a robust framework for researchers to investigate the pharmacological profile of this and related molecules.

Introduction and Structural Analysis

The therapeutic potential of piperidine derivatives in neurology is well-established, with applications ranging from analgesia to the treatment of complex neurological disorders.[4][5] this compound emerges from this chemical space as a molecule of interest. Its structure comprises two key pharmacophoric features:

-

A Piperidin-2-one Ring: A six-membered saturated heterocycle containing a lactam (a cyclic amide). This moiety introduces conformational rigidity.

-

A 4-(Aminomethyl) Group: A primary amine separated from the lactam nitrogen by a three-carbon chain, which can act as a key binding element.

The hydrochloride salt form enhances the compound's solubility and stability for experimental use.[6] A critical analysis of this structure reveals a striking resemblance to GABA, where the piperidin-2-one ring acts as a conformationally constrained analogue of the flexible GABA backbone. This structural similarity forms the primary basis for our mechanistic hypotheses.

Caption: Potential interaction points in a GABAergic synapse.

Putative Action: GABA Receptor Agonism or Antagonism

The compound could act as a ligand for GABA receptors.

-

GABA-A Receptors: As ionotropic chloride channels, their activation leads to rapid hyperpolarization and neuronal inhibition. [3]The compound could act as an agonist, mimicking GABA, or as an antagonist, blocking its action. Some GABA analogues with modified cyclic structures are known to have antagonist properties. [7]* GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slower, prolonged inhibitory signals. The structural flexibility of known GABA-B agonists and antagonists suggests that a constrained analogue like 4-(aminomethyl)piperidin-2-one could exhibit affinity for this target. [2]

Putative Action: Inhibition of GABA Transporters (GATs)

GABA transporters terminate synaptic transmission by removing GABA from the synaptic cleft. [8]Inhibition of GATs (GAT-1, GAT-2, GAT-3, and BGT-1) increases the concentration and residence time of GABA in the synapse, enhancing inhibitory tone. Piperidine-based structures, such as nipecotic acid, are classic GAT inhibitors. [8]It is plausible that 4-(aminomethyl)piperidin-2-one could function as a GAT inhibitor.

Secondary Hypotheses: Other CNS Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of CNS targets beyond the GABAergic system. [9]Should primary hypotheses prove negative, these secondary targets warrant investigation.

-

Sigma and Serotonin Receptors: Certain novel piperidine-containing immunomodulatory drugs have shown high binding affinity to sigma and serotonin receptors, which are implicated in cellular inflammation and neurodegenerative processes. [10]* Nociceptin/Orphanin FQ (NOP) Receptor: A series of N-(4-piperidinyl)-2-indolinones have been identified as potent ligands for the NOP receptor, an opioid receptor subtype involved in pain modulation. [11]* Voltage-Gated Ion Channels: While structurally distinct, aminopyridines are known blockers of voltage-gated potassium channels, a mechanism used to treat certain neurological disorders like multiple sclerosis. [5]

Experimental Validation: Protocols and Methodologies

To empirically determine the mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating framework to test the aforementioned hypotheses.

Experimental Workflow Overview

Caption: A tiered workflow for mechanistic validation.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to hypothesized molecular targets.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse whole brain or specific regions (e.g., cortex, cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

Membrane preparation (50-100 µg protein).

-

Radioligand at a concentration near its Kd (e.g., [3H]muscimol for GABA-A sites, [3H]baclofen for GABA-B, [3H]tiagabine for GAT-1).

-

Increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

Assay buffer to final volume.

-

-

For non-specific binding (NSB) determination, add a high concentration of a known unlabeled ligand (e.g., 1 mM GABA for GABA receptors).

-

For total binding, add vehicle instead of test compound or NSB ligand.

-

-

Incubation & Filtration:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of specific binding).

-

Protocol 2: Electrophysiological Assays (Whole-Cell Patch Clamp)

Objective: To assess the functional activity (agonism, antagonism, or modulation) of the compound on ligand-gated ion channels, particularly GABA-A receptors.

Methodology:

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2).

-

Plate cells on glass coverslips for recording.

-

-

Recording Setup:

-

Mount the coverslip in a recording chamber on an inverted microscope stage and perfuse with extracellular solution.

-

Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution.

-

Establish a whole-cell voltage-clamp configuration (holding potential -60 mV).

-

-

Experimental Procedure:

-

Test for Agonism: Apply this compound at various concentrations via a fast-perfusion system and record any induced current. A positive control would be the application of GABA (e.g., 10 µM).

-

Test for Antagonism: Apply a sub-maximal concentration of GABA (EC50) to elicit a stable baseline current. Then, co-apply the EC50 of GABA with increasing concentrations of the test compound to determine if it inhibits the GABA-evoked current.

-

Test for Allosteric Modulation: Co-apply a low concentration of GABA (EC10-EC20) with the test compound to see if it potentiates the GABA-evoked current (positive allosteric modulator) or inhibits it (negative allosteric modulator).

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents.

-

Generate concentration-response curves to calculate EC50 (for agonists) or IC50 (for antagonists).

-

Summary and Future Directions

The available evidence positions this compound as a compelling candidate for investigation as a novel modulator of the GABAergic system. Its structural similarity to GABA provides a strong, rational basis for this hypothesis. The proposed experimental workflows, from initial binding screens to functional electrophysiology, offer a clear and robust path to elucidating its precise mechanism of action.

Data Summary Table: Hypotheses and Validation

| Hypothesis ID | Proposed Mechanism | Primary Target(s) | Key Validation Experiment(s) | Expected Outcome for Positive Result |

| 1A | Direct Receptor Ligand | GABA-A, GABA-B Receptors | Radioligand Binding Assay | IC50 < 10 µM |

| 1B | Functional Receptor Activity | GABA-A, GABA-B Receptors | Electrophysiology / Second Messenger Assay | Elicits or blocks GABA-mediated response |

| 1C | Reuptake Inhibition | GABA Transporters (GATs) | [3H]GABA Uptake Assay | Inhibition of GABA uptake with IC50 < 10 µM |

| 2 | Other CNS Ligand | Sigma, Serotonin, Opioid Receptors | Broad Panel Radioligand Binding Screen | Specific binding to a non-GABAergic target |

Successful characterization of this molecule's mechanism could unlock its potential as a therapeutic lead for neurological disorders or provide a valuable tool for probing the complexities of the CNS.

References

-

PubChem. 4-Aminomethyl-2-piperidone hydrochloride | C6H13ClN2O | CID 73554324. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Feldman, P. L., James, M. K., Brackeen, M. F., & Bilotta, J. M. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Available from: [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Wikipedia. GABA analogue. Available from: [Link]

-

Remko, M., & Kysel, O. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(11), 3333. Available from: [Link]

-

NIH Technology Transfer. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. Available from: [Link]

-

Keogh, M., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Neurology: Clinical Practice, 4(4), 331–338. Available from: [Link]

-

Precise PEG. 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride. Available from: [Link]

-

Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1983). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 40(5), 1334–1340. Available from: [Link]

-

PubChem. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527. Available from: [Link]

-

Patel, R. V., & Patel, H. V. (2012). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]

-

Duke, R. K., Chebib, M., & Johnston, G. A. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1766–1772. Available from: [Link]

-

Velez, M. C., et al. (2022). Antitumor Effect of Traditional Drugs for Neurological Disorders: Preliminary Studies in Neural Tumor Cell Lines. Neurotoxicity Research, 40(6), 1835-1849. Available from: [Link]

-

PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one | C9H16N2O | CID 61786133. Available from: [Link]

-

Yang, W., Chen, Y. H., Liu, H., & Qu, H. D. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369–1376. Available from: [Link]

-

Toll, L., et al. (2001). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 44(21), 3545-3554. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Piperidinamine Dihydrochloride in Modern Chemistry. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-(Aminomethyl)piperidin-2-one hydrochloride | 118894-94-3 | Benchchem [benchchem.com]

- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders | Technology Transfer [techtransfer.nih.gov]

- 11. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Aminomethyl)piperidin-2-one hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Characterization of 4-(Aminomethyl)piperidin-2-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the systematic characterization of the solubility of this compound, a representative polar, ionizable molecule. While specific public-domain solubility data for this compound is not extensively documented, this paper presents the authoritative methodologies and theoretical underpinnings required for its determination. We will delve into the principles of solubility for hydrochloride salts, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this data in the context of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for novel API candidates.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a molecule featuring a lactam ring and a primary amine, which is protonated to form the hydrochloride salt. This structure suggests high polarity and a propensity for hydrogen bonding, making its interaction with various solvent systems a complex but crucial area of study. The hydrochloride salt form is often chosen to enhance the solubility and stability of a basic parent compound. However, a quantitative understanding of its solubility limits in different environments is paramount for successful drug development.

A deep understanding of an API's solubility impacts:

-

Formulation Development: Guiding the selection of excipients and dosage forms (e.g., oral solids, parenteral solutions).

-

Bioavailability: Determining the rate and extent of drug absorption in the gastrointestinal tract.

-

Process Chemistry: Defining crystallization, purification, and manufacturing parameters.

-

Toxicology: Ensuring appropriate concentrations for in-vitro and in-vivo studies.

This guide provides the necessary protocols to generate a comprehensive solubility profile for this and similar compounds, ensuring data integrity and direct applicability to the pharmaceutical development workflow.

Theoretical Framework: Solubility of Amine Hydrochloride Salts

The solubility of this compound is governed by the interplay of its solid-state properties (crystal lattice energy) and the thermodynamics of its solvation. As a salt of a weak base and a strong acid, its solubility is intrinsically linked to the pH of the medium.

The dissolution equilibrium can be represented as:

R-NH2·HCl (solid) ⇌ R-NH3+ (aq) + Cl- (aq)

The key factors influencing this equilibrium are:

-

pH and pKa: The primary amine in the molecule will have a specific pKa. At pH values significantly below the pKa, the cationic form (R-NH3+) predominates, which is generally more water-soluble. As the pH approaches and surpasses the pKa, the uncharged free base (R-NH2) begins to form, which is typically less soluble and may precipitate. This phenomenon is known as the pH-solubility profile.

-

Common Ion Effect: The presence of chloride ions from other sources (e.g., in physiological buffers) can suppress the dissolution of the hydrochloride salt, according to Le Châtelier's principle. This is a critical consideration for predicting in-vivo behavior.

-

Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature. Characterizing this relationship is vital for controlling manufacturing processes like crystallization.

-

Solvent Polarity: The solubility in different organic and mixed-aqueous solvents will depend on the solvent's ability to disrupt the crystal lattice and solvate the ionic and polar functional groups of the molecule.

Logical Flow for Solubility Assessment

The following diagram outlines the decision-making process for a comprehensive solubility assessment campaign.

Caption: Workflow for API solubility characterization.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing the high-quality data required for regulatory submissions and internal decision-making.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method is considered the "gold standard" as it measures the true equilibrium solubility of the compound.

Objective: To determine the saturation concentration of the API in a given solvent system after equilibrium has been reached.

Methodology: Shake-Flask Method (Based on OECD Guideline 105)

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the pre-conditioned solvent (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but a time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is required to validate the method. Equilibrium is reached when consecutive measurements are statistically identical.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. This step is critical; avoid disturbing the solid material.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Discard the first portion of the filtrate to saturate any binding sites on the filter.

-

-

Analysis:

-

Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Validation:

-

Visually inspect each vial to confirm the presence of undissolved solid, validating that saturation was achieved.

-

Analyze the solid material post-experiment using techniques like XRPD or DSC to check for any changes in crystal form (polymorphism) or solvation state.

-

Protocol: Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a stock solution upon addition to an aqueous buffer. It is useful for early-stage discovery to quickly rank compounds.

Objective: To determine the apparent solubility of a compound under non-equilibrium conditions, which can be indicative of its behavior upon rapid dilution.

Methodology: DMSO Stock Dilution Method

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Fill a 96-well microplate with the desired aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4).

-

-

Execution:

-

Using a liquid handling robot for precision, add a small volume of the DMSO stock solution to the buffer in the microplate wells. This rapid addition creates a state of supersaturation.

-

Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a short period (typically 1-2 hours).

-

-

Analysis:

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

Alternatively, the plate can be filtered, and the concentration in the filtrate can be determined by HPLC-UV or LC-MS/MS.

-

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Hypothetical Solubility Profile for this compound

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Interpretation / Implication |

| Purified Water | 25 | Thermodynamic | > 100 | Very soluble; suitable for simple aqueous formulations. |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Thermodynamic | > 100 | Expected to be fully dissolved in the stomach. |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Thermodynamic | 45 | Solubility decreases at higher pH, potential for precipitation in the intestine. |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | 55 | Good apparent solubility; may not precipitate immediately upon injection. |

| Ethanol | 25 | Thermodynamic | 15 | Moderately soluble; ethanol may be a useful co-solvent. |

| Propylene Glycol | 25 | Thermodynamic | 25 | Potential for use in non-aqueous or co-solvent liquid formulations. |

Note: The data in this table is illustrative and must be determined experimentally.

Interpretation of Results

-

High aqueous solubility (>100 mg/mL at low pH): This is characteristic of a highly polar hydrochloride salt and is a favorable property. It suggests that for oral dosage forms, dissolution will likely not be the rate-limiting step for absorption in the acidic environment of the stomach.

-

pH-Dependent Solubility: The drop in solubility from pH 1.2 to pH 6.8 is a critical finding. It highlights the risk of the drug precipitating as it transitions from the stomach to the small intestine. This information is crucial for designing formulations that can maintain solubility in the intestine, such as amorphous solid dispersions or formulations with precipitation inhibitors.

-

Solvent Selection: The moderate solubility in common pharmaceutical co-solvents like ethanol and propylene glycol provides options for developing liquid formulations for oral or parenteral routes where high concentrations are needed.

Experimental Workflow Visualization

The following diagram illustrates the detailed steps within the "gold standard" Thermodynamic Solubility protocol.

Spectroscopic Profiling of 4-(Aminomethyl)piperidin-2-one Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-(Aminomethyl)piperidin-2-one hydrochloride (CAS No. 1400764-40-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to present a detailed, predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the identification, characterization, and quality control of this molecule. The methodologies described herein are grounded in standard, validated laboratory protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a lactam (a cyclic amide) within a piperidine ring and a primary aminomethyl group. Its hydrochloride salt form enhances stability and solubility, making it a versatile building block in medicinal chemistry.[1] The piperidone scaffold is a prevalent motif in a variety of biologically active compounds.[2][3] The aminomethyl side-chain offers a reactive handle for further chemical modifications, enabling its use in the synthesis of diverse molecular entities targeting the central nervous system, including analgesics and neuroactive compounds.[1]

Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques are the cornerstone of this process. This guide will provide an in-depth analysis of the expected spectroscopic data for the title compound, thereby facilitating its unambiguous identification.

The molecular structure of this compound is presented below.[4]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the analysis of similar structures, such as 4-(aminomethyl)piperidine and other piperidone derivatives.[2][5][6]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals for the protons on the piperidone ring and the aminomethyl side chain. The use of a deuterated solvent such as DMSO-d₆ or D₂O is recommended for acquiring the spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| NH (Amide) | 8.0 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exchange with D₂O. |

| NH ₃⁺ (Ammonium) | 7.5 - 8.0 | Broad Singlet | 3H | The protons of the ammonium group are deshielded due to the positive charge and will also exchange with D₂O. |

| CH ₂ (Piperidone C6) | 3.1 - 3.4 | Triplet | 2H | These protons are adjacent to the amide nitrogen. |

| CH ₂ (Aminomethyl C7) | 2.8 - 3.1 | Doublet | 2H | These protons are adjacent to the ammonium nitrogen and coupled to the C4 proton. |

| CH (Piperidone C4) | 2.2 - 2.6 | Multiplet | 1H | This methine proton is coupled to the adjacent methylene groups. |

| CH ₂ (Piperidone C3) | 2.0 - 2.3 | Multiplet | 2H | Protons adjacent to the carbonyl group. |

| CH ₂ (Piperidone C5) | 1.6 - 1.9 | Multiplet | 2H | These protons are on the opposite side of the ring from the carbonyl. |

Expert Insights: The presence of the electron-withdrawing carbonyl group at C2 will cause a downfield shift for the adjacent protons at C3 and the more distant protons at C6 (via the amide nitrogen). The protonation of the aminomethyl group will lead to a significant downfield shift of the C7 protons compared to the free base.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C =O (Amide Carbonyl C2) | 170 - 175 | The carbonyl carbon of a lactam is highly deshielded. |

| C H₂ (Piperidone C6) | 45 - 50 | Carbon adjacent to the amide nitrogen. |

| C H₂ (Aminomethyl C7) | 40 - 45 | Carbon adjacent to the ammonium nitrogen. |

| C H₂ (Piperidone C3) | 35 - 40 | Carbon alpha to the carbonyl group. |

| C H (Piperidone C4) | 30 - 35 | Methine carbon of the piperidine ring. |

| C H₂ (Piperidone C5) | 25 - 30 | Methylene carbon of the piperidine ring. |

Expert Insights: The chemical shifts are predicted based on standard values for piperidone and aminoalkane systems.[7][8] The most downfield signal will be the carbonyl carbon, a key identifier for this class of compounds.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for NMR analysis is crucial for ensuring data quality.

Caption: A standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide, ammonium, and alkane functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3300 | Stretching |

| N-H (Ammonium) | 2800 - 3100 (broad) | Stretching |

| C-H (Alkane) | 2850 - 2960 | Stretching |

| C=O (Amide I band) | 1640 - 1680 (strong) | Stretching |

| N-H (Amide II band) | 1550 - 1600 | Bending |

Expert Insights: The most characteristic peak will be the strong C=O stretch of the lactam, expected around 1650 cm⁻¹. The broad absorption in the 2800-3100 cm⁻¹ region is a hallmark of an ammonium salt. The IR spectrum of the related compound 4-(aminomethyl)piperidine shows N-H and C-H stretching but lacks the strong carbonyl absorption, making this a key differentiating feature.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.

-

Predicted Molecular Ion: The base peak in the mass spectrum is expected to be the molecular ion of the free base [M+H]⁺ at m/z 129.11. This corresponds to the protonation of the free amine or the amide. The molecular weight of the parent compound is 128.10 g/mol .

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the piperidone ring.

Caption: Predicted major fragmentation pathways for 4-(Aminomethyl)piperidin-2-one.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the pharmaceutical industry for the structural verification and quality assessment of this important synthetic intermediate. The provided protocols emphasize the importance of robust, self-validating methodologies in ensuring data integrity.

References

- U.S. Patent 5,272,157, "Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application," issued December 21, 1993. [URL: https://patents.google.

- Chem-Impex, "(Fmoc-4-aminomethyl)piperidine hydrochloride." [URL: https://www.cheimpex.com/product/07519]

- ChemicalBook, "4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/7144-05-0_1HNMR.htm]

- PubChem, "4-Aminomethyl-2-piperidone hydrochloride." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73554324]

- PubChem, "4-(Aminomethyl)piperidine." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23527]

- Der Pharma Chemica, "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives." [URL: https://www.derpharmachemica.

- ResearchGate, "Synthesis, Spectroscopic Characterization, Stability Assessment and DNA-Binding of New 2,6-Piperidinedione Derivatives." [URL: https://www.researchgate.

- ResearchGate, "Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds." [URL: https://www.researchgate.net/publication/336688173_Synthesis_spectroscopic_and_crystallographic_characterization_and_computational_analysis_of_novel_piperidone_derivatives_functionalized_with_thiazolidinone_scaffolds]

- ResearchGate, "Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives." [URL: https://www.researchgate.

- MedchemExpress, "Certificate of Analysis." [URL: https://www.medchemexpress.com/product_info.html?id=12345]

- ChemicalBook, "4-(Aminomethyl)piperidine(7144-05-0)IR1." [URL: https://www.chemicalbook.com/spectrum/7144-05-0_IR1.htm]

- MySkinRecipes, "this compound." [URL: https://www.myskinrecipes.com/shop/en/ingredients/actives/peptides-proteins/137717-4-aminomethyl-piperidin-2-one-hydrochloride.html]

- NIST WebBook, "2-Piperidinone." [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C675207]

- Cayman Chemical, "4-Piperidone (hydrochloride hydrate)." [URL: https://www.caymanchem.

- The Royal Society of Chemistry, "Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers." [URL: https://www.rsc.

- ChemicalBook, "4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/695-34-1_1HNMR.htm]

- Organic Chemistry Portal, "Synthesis of 4-piperidones." [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperidines/4-piperidones.shtm]

- ChemicalBook, "(FMOC-4-AMINOMETHYL)-PIPERIDINE HYDROCHLORIDE." [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3735301_EN.htm]

- PubMed, "Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry." [URL: https://pubmed.ncbi.nlm.nih.gov/37603367/]

- ResearchGate, "Synthesis of N-Substituted piperidines from piperidone." [URL: https://www.researchgate.

- PubChem, "1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61786133]

- SciSpace, "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies." [URL: https://typeset.io/papers/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-3f0g1w4x]

- ResearchGate, "FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP." [URL: https://www.researchgate.

- ChemicalBook, "(R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/1003021-01-9_1HNMR.htm]

- ChemicalBook, "4-Methylpiperidine(626-58-4) 13C NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/626-58-4_13CNMR.htm]

- SpectraBase, "Piperidine - Optional[13C NMR] - Chemical Shifts." [URL: https://spectrabase.com/spectrum/EXbjKXKnnyT]

- SpectraBase, "4-Aminomethyl-piperidine - Optional[13C NMR] - Chemical Shifts." [URL: https://spectrabase.com/spectrum/H4yOTZdPEa9]

- Walsh Medical Media, "Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxydiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic." [URL: https://www.walshmedicalmedia.com/open-access/synthesis-and-characterization-of-dimethyl41hydroxy44hydroxydiphenyl-methyl1piperidinylbutyl-benzeneacetic-acid-metal-complexes-of-biological-interest-2329-6798.1000127.pdf]

- Sigma-Aldrich, "(R)-2-Boc-aminomethyl-piperidine." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900587]

- ChemicalBook, "4-Methylpyridine(108-89-4) 13C NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/108-89-4_13CNMR.htm]

Sources

- 1. This compound [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminomethyl-2-piperidone hydrochloride | C6H13ClN2O | CID 73554324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]

- 6. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-(Aminomethyl)piperidine(7144-05-0) IR Spectrum [chemicalbook.com]

The Ascendant Role of Piperidinone Scaffolds in Modern Therapeutics: A Technical Guide for Drug Discovery

Abstract

The piperidinone core, a six-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of piperidinone derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind the design and synthesis of these compounds, offering field-proven insights into their mechanisms of action across critical disease areas including oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This document is structured to serve as a comprehensive resource, integrating detailed experimental protocols, data-driven visualizations, and a robust framework of authoritative references to empower the next generation of piperidinone-based drug discovery.

Introduction: The Piperidinone Scaffold - A Keystone in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its inherent conformational flexibility and the ability to engage in diverse non-covalent interactions have cemented its status as a valuable building block in drug design.[4] The introduction of a carbonyl group to form the piperidinone core further enhances its utility by providing a strategic handle for synthetic modifications and introducing additional hydrogen bonding capabilities.[5][6] This guide will navigate the expansive therapeutic landscape of piperidinone derivatives, underscoring their evolution from simple synthetic intermediates to potent and selective therapeutic agents.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Recent advancements have highlighted the significant potential of piperidinone derivatives as potent anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[7] These compounds have been shown to modulate key signaling pathways implicated in tumor progression, including cell cycle regulation, apoptosis, and angiogenesis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A prominent class of anticancer piperidinone derivatives, the 3,5-bis(arylidene)-4-piperidones (BAPs), have exhibited selective cytotoxicity towards cancer cells with minimal impact on normal cells.[7] Mechanistic studies reveal that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS).[8] Furthermore, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have been shown to arrest cancer cells in the G1 or G2/M phase of the cell cycle, thereby inhibiting proliferation.[8]

Another critical target for piperidinone-based anticancer agents is the MDM2-p53 protein-protein interaction.[9] The p53 tumor suppressor protein is a crucial regulator of cell growth and apoptosis, and its activity is often abrogated in cancer through interaction with the MDM2 oncoprotein.[9] Piperidinone-based inhibitors have been developed to disrupt this interaction, leading to the reactivation of the p53 pathway and subsequent tumor regression.[9] One such compound, AMG 232, has advanced to human clinical trials for the treatment of various cancers.[9]

Signaling Pathway: MDM2-p53 Interaction Inhibition

Caption: Inhibition of the MDM2-p53 interaction by piperidinone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of piperidinone derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Piperidinone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the piperidinone derivative in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Applications: Combating Neurodegeneration

Piperidinone derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD) and Parkinson's disease (PD).[10][11] Their mechanisms of action often involve mitigating oxidative stress, reducing neuroinflammation, and inhibiting the aggregation of pathological proteins.

Alzheimer's Disease: Targeting Aβ Aggregation and Neuroinflammation

A series of novel 2-piperidone derivatives have been designed to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[10] One promising compound, 7q, demonstrated significant inhibition of Aβ(1-42) aggregation.[10] Furthermore, these derivatives were found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia.[10] The neuroprotective effect is also attributed to the prevention of neuronal cell death mediated by microglia activation.[10] Molecular docking studies suggest that these compounds may bind to myeloid differentiation factor 88 (MyD88), interfering with its dimerization and downstream inflammatory signaling.[10]

Parkinson's Disease: Activating the Nrf2/Keap1 Pathway

In the context of Parkinson's disease, piperine analogues, which contain a piperidine moiety, have been investigated for their neuroprotective effects.[11] These compounds have been shown to protect neuron-like PC12 cells from hydrogen peroxide-induced damage.[11] The underlying mechanism appears to involve the activation of the Nrf2/Keap1 pathway, which leads to the upregulation of phase II antioxidant enzymes like HO-1 and NQO1, thereby scavenging reactive oxygen species and reducing oxidative stress.[11]

Experimental Workflow: Evaluation of Neuroprotective Effects

Caption: A streamlined workflow for evaluating neuroprotective piperidinone derivatives.

Antimicrobial and Anti-inflammatory Applications

Piperidinone derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

A variety of piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[12] Some of these compounds have shown significant activity against strains such as Staphylococcus aureus, E. coli, and various fungi, with efficacy comparable to standard drugs like ampicillin and terbinafine.[12] The synthesis of these compounds often involves the Mannich reaction, a versatile method for creating C-C bonds.[12]

Anti-inflammatory Properties

Several piperidinone derivatives, particularly those designed as curcumin analogues, have exhibited potent anti-inflammatory effects.[13][14] These compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[13][14] The mechanism of action for some of these derivatives involves the downregulation of NF-κB activation, a key transcription factor that regulates inflammatory responses.[15]

Synthesis Strategies for Piperidinone Derivatives

The synthesis of piperidinone derivatives is a well-established field with a variety of methodologies. The Mannich reaction is a cornerstone for the synthesis of 4-piperidones, involving the condensation of an aldehyde, an amine, and a ketone with two α-hydrogens.[12][16] Other common approaches include the Dieckmann condensation and various cyclization reactions.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the piperidinone ring.

Data Summary: Therapeutic Applications of Piperidinone Derivatives

| Therapeutic Area | Key Molecular Targets/Mechanisms | Representative Compound Classes | Key Findings |

| Anticancer | MDM2-p53 interaction, ROS induction, Cell cycle arrest | 3,5-bis(arylidene)-4-piperidones, Halogenated curcuminoids | Selective cytotoxicity, tumor growth inhibition in vivo.[7][8] |

| Neuroprotection | Aβ aggregation inhibition, Anti-neuroinflammation (MyD88), Nrf2/Keap1 activation | 2-piperidone derivatives, Piperine analogues | Reduced Aβ plaques, decreased pro-inflammatory cytokines, enhanced antioxidant response.[10][11] |

| Antimicrobial | Broad-spectrum activity | 2,6-diaryl-3-methyl-4-piperidones | Efficacy against various bacteria and fungi.[12] |

| Anti-inflammatory | NF-κB inhibition, Suppression of NO and pro-inflammatory cytokines | Curcumin-derived piperidones | Reduced inflammatory markers in cellular and animal models.[13][15] |

Conclusion and Future Perspectives

The piperidinone scaffold has unequivocally demonstrated its versatility and therapeutic potential across a spectrum of diseases. The ongoing research into novel derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of potent and selective drugs. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic targets. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery and development of clinically viable piperidinone-based therapeutics.

References

- Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (n.d.). ijamscr.

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved December 31, 2025, from [Link]

- Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). PubMed.

- Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (n.d.). PubMed Central.

- Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (2024). Elibrary.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

- Recent Advances in the Synthesis of Piperidones and Piperidines. (2025). ResearchGate.

- Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (n.d.). PubMed Central.

- piperidone analogs: synthesis and their diverse biological applications. (n.d.). ResearchGate.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed.

- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). MDPI.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2018). PubMed.

- (PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. (2025). ResearchGate.

- Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. (n.d.). ChemRxiv.

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. (2023). Jordan Journal of Chemistry (JJC).

- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.

- Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. (n.d.). ResearchGate.

- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. (2020). PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central.

- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. (n.d.). OUCI.

- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (n.d.). PubMed.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 8. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 16. chemrevlett.com [chemrevlett.com]

Methodological & Application

Application of 4-(Aminomethyl)piperidin-2-one in CNS Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Value of the 4-(Aminomethyl)piperidin-2-one Scaffold in CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most challenging yet vital endeavors in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand innovative medicinal chemistry strategies. Within this landscape, the 4-(aminomethyl)piperidin-2-one scaffold has emerged as a privileged structure with significant potential for the development of next-generation CNS drugs. Its inherent structural features, combining a conformationally restricted piperidin-2-one ring with a versatile aminomethyl side chain, offer a unique platform for designing potent and selective modulators of key CNS targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-(aminomethyl)piperidin-2-one scaffold in CNS drug discovery. We will delve into the rationale behind its application, provide detailed protocols for the synthesis of derivatives, and outline key in vitro and in vivo assays for their biological evaluation.

The 4-(Aminomethyl)piperidin-2-one Scaffold: A GABA Analogue with Favorable Physicochemical Properties

The 4-(aminomethyl)piperidin-2-one core can be considered a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[1][2] Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and sleep disturbances.[3] While GABA itself has limited therapeutic utility due to its poor BBB permeability, synthetic analogues that mimic its structure and function have proven to be successful therapeutic agents.[2][3]

The piperidin-2-one ring system imparts a degree of rigidity to the molecule, which can lead to higher binding affinity and selectivity for target receptors compared to more flexible molecules.[4] The aminomethyl group at the 4-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.

A critical aspect of CNS drug design is achieving an optimal balance of physicochemical properties to ensure adequate brain penetration.[5] The 4-(aminomethyl)piperidin-2-one scaffold possesses a favorable profile in this regard. The table below summarizes key physicochemical properties of related structures, providing a rationale for the potential of this scaffold in CNS drug discovery.

| Property | 4-(aminomethyl)piperidine | 1-[4-(aminomethyl)phenyl]piperidin-2-one | General CNS Drug Guidelines |

| Molecular Weight ( g/mol ) | 114.19 | 204.27 | < 450 |

| logP | -0.4 | 1.66 | 1-3 |

| Polar Surface Area (Ų) | 38.1 | 46.33 | < 90 |

| Hydrogen Bond Donors | 2 | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 2 | 2 | ≤ 7 |

Data for 4-(aminomethyl)piperidine and 1-[4-(aminomethyl)phenyl]piperidin-2-one obtained from PubChem and ChemScene respectively.[6][7]

These properties suggest that derivatives of 4-(aminomethyl)piperidin-2-one can be designed to fall within the desired range for CNS drug candidates, enhancing the likelihood of successful development.

Therapeutic Applications in CNS Disorders

The unique structural features of the 4-(aminomethyl)piperidin-2-one scaffold make it a promising starting point for the development of therapeutics for a variety of CNS disorders.

Epilepsy

The role of GABA in maintaining the balance between neuronal excitation and inhibition is central to the pathophysiology of epilepsy.[1][3] Enhancing GABAergic neurotransmission is a clinically validated strategy for seizure control.[8] Derivatives of 4-(aminomethyl)piperidin-2-one can be designed as GABA receptor agonists or positive allosteric modulators (PAMs) to increase inhibitory tone in the brain and suppress seizure activity.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage to the somatosensory nervous system.[9] Central sensitization, a key mechanism in neuropathic pain, involves a reduction in GABAergic inhibition.[10] By restoring inhibitory signaling, GABA analogues can effectively alleviate neuropathic pain symptoms.[11] The 4-(aminomethyl)piperidin-2-one scaffold provides a framework for developing novel analgesics with improved efficacy and side-effect profiles compared to existing treatments.

Anxiety Disorders

Anxiety disorders are characterized by excessive fear and worry, often linked to hyperactivity in cortico-limbic circuits.[3] GABAergic interneurons play a crucial role in regulating these circuits, and enhancing GABAergic function is a cornerstone of anxiolytic therapy.[8] The development of selective GABA receptor modulators based on the 4-(aminomethyl)piperidin-2-one scaffold could lead to new anxiolytic agents with a more favorable therapeutic window.

Experimental Protocols

Synthesis of 4-(Aminomethyl)piperidin-2-one Derivatives

A versatile and efficient approach to the synthesis of 4-substituted piperidin-2-one derivatives involves a multi-step sequence starting from readily available materials. The following protocol provides a general framework that can be adapted to generate a library of compounds for SAR studies. This proposed synthesis is based on established methods for the synthesis of related piperidine and piperidinone structures.[1][12][13]

Caption: Proposed synthetic pathway for 4-(aminomethyl)piperidin-2-one derivatives.

Step-by-Step Protocol:

-

N-Protection of 4-Piperidone: Protect the nitrogen of 4-piperidone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz), to prevent side reactions in subsequent steps.

-

Introduction of a Two-Carbon Unit with a Latent Amine Function:

-

Method A (Wittig/HWE): React the N-protected 4-piperidone with a Wittig or Horner-Wadsworth-Emmons reagent, such as (diethylphosphono)acetonitrile, to introduce a cyanomethylene group at the 4-position.

-

Method B (Michael Addition): Alternatively, convert the N-protected 4-piperidone to the corresponding α,β-unsaturated lactam, followed by a Michael addition of nitromethane to introduce a nitromethyl group.

-

-

Reduction of the Nitrile/Nitro Group: Reduce the nitrile or nitro group to the corresponding primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Raney Ni) or a hydride reducing agent (e.g., LiAlH₄).

-

Formation of the Piperidin-2-one Ring (if not already present): If starting from a precursor that is not already a lactam, cyclization to form the piperidin-2-one ring will be necessary. This can often be achieved through intramolecular amidation.

-

N-Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the 4-(aminomethyl)piperidin-2-one core scaffold.

-

Library Synthesis: Diversify the core scaffold by:

-

N-Alkylation/Acylation of the Piperidinone Nitrogen: React the piperidinone with a variety of alkyl halides or acyl chlorides to introduce different substituents on the ring nitrogen.

-

Derivatization of the Primary Amine: Modify the aminomethyl side chain through reactions such as acylation, sulfonylation, or reductive amination to explore a wide range of chemical space.

-

In Vitro Evaluation: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.[14]

Caption: Workflow for a radioligand binding assay.

Materials:

-

Rat brain cortex

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol)

-

Unlabeled ligand (e.g., GABA) for determining non-specific binding

-

Test compounds (derivatives of 4-(aminomethyl)piperidin-2-one)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain cortex in ice-cold assay buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a known protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).

-

Incubate the tubes at 4°C to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vivo Evaluation: Animal Models of Epilepsy and Neuropathic Pain

This model is widely used to screen for potential anticonvulsant drugs.[6]

Caption: Workflow for the PTZ-induced seizure model.

Protocol:

-

Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Allow the animals to acclimatize to the experimental environment.

-

Drug Administration: Administer the test compound (dissolved in a suitable vehicle) or vehicle alone via the desired route (e.g., intraperitoneal, oral).

-

PTZ Injection: After a predetermined pretreatment time, administer a subconvulsive dose of pentylenetetrazol (PTZ) (e.g., 35-60 mg/kg, i.p.).

-

Observation and Scoring: Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes. Score the seizure severity using a standardized scale, such as the Racine scale.

-

Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures between the test compound-treated groups and the vehicle-treated group.

The CCI model is a widely accepted model of peripheral nerve injury-induced neuropathic pain.[10]

Caption: Workflow for the CCI model of neuropathic pain.

Protocol:

-

Surgical Procedure:

-

Anesthetize an adult male rat (e.g., Sprague-Dawley strain).

-

Expose the common sciatic nerve in one hind limb.

-

Loosely tie four ligatures around the nerve.

-

Close the incision.

-

-

Development of Neuropathic Pain: Allow several days for the development of neuropathic pain behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus).

-

Behavioral Testing (von Frey Test):

-

Place the rat in a chamber with a mesh floor.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the injured hind paw until the rat withdraws its paw.

-

The filament that elicits a withdrawal response is the paw withdrawal threshold.

-

-

Drug Administration and Post-treatment Testing:

-

Administer the test compound or vehicle.

-

Measure the paw withdrawal threshold at various time points after drug administration.

-

-

Data Analysis: Compare the paw withdrawal thresholds before and after treatment to determine the analgesic efficacy of the test compound.

Conclusion and Future Directions

The 4-(aminomethyl)piperidin-2-one scaffold represents a highly promising starting point for the discovery of novel CNS drugs. Its inherent GABA-mimetic properties, coupled with favorable physicochemical characteristics and synthetic tractability, make it an attractive platform for medicinal chemists. The detailed protocols provided in this application note offer a clear roadmap for the synthesis and evaluation of derivatives targeting a range of CNS disorders.